4-Bromo-6-fluoro-1H-indazol-3-ol
Overview
Description
4-Bromo-6-fluoro-1H-indazol-3-ol is a heterocyclic compound with the molecular formula C7H4BrFN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
For instance, they have been linked to the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, they can inhibit or modulate the activity of kinases, which can result in altered cell cycle progression or volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may influence pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may lead to changes in cell cycle progression or cell volume regulation, depending on its specific targets .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-fluoro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease . The interaction between this compound and LRRK2 involves binding to the kinase domain, leading to inhibition of its activity. This inhibition can modulate downstream signaling pathways and cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been shown to alter the phosphorylation state of key signaling proteins, thereby impacting cell survival and function . Additionally, this compound can modulate the expression of genes involved in inflammatory responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LRRK2, leading to its inhibition . This binding is facilitated by the unique structural features of this compound, including the presence of bromine and fluorine atoms. The inhibition of LRRK2 activity results in downstream effects on various signaling pathways, ultimately influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on LRRK2, leading to sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit LRRK2 activity without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . Additionally, binding to plasma proteins can influence the compound’s bioavailability and tissue distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with 2-fluorobenzaldehyde and hydrazine, which undergoes cyclization to form the indazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1H-indazol-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Selectfluor or other fluorinating agents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products Formed
Substituted Indazoles: Various functional groups can be introduced at the bromine or fluorine positions.
Oxidized or Reduced Derivatives: Depending on the reagents and conditions used, different oxidation states of the compound can be achieved.
Scientific Research Applications
4-Bromo-6-fluoro-1H-indazol-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1H-indazole
- 6-Bromo-1H-indazole
- 5-Bromo-3-hydroxy-1H-indazole
- 4-Bromo-1H-indazole
Uniqueness
4-Bromo-6-fluoro-1H-indazol-3-ol is unique due to the simultaneous presence of bromine and fluorine atoms on the indazole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-bromo-6-fluoro-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMBUFFRQRNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646407 | |
Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-85-3 | |
Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887567-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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